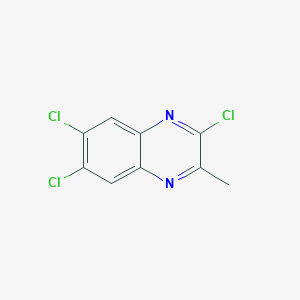

2,6,7-Trichloro-3-methylquinoxaline

Description

Properties

CAS No. |

212771-50-1 |

|---|---|

Molecular Formula |

C9H5Cl3N2 |

Molecular Weight |

247.5 g/mol |

IUPAC Name |

2,6,7-trichloro-3-methylquinoxaline |

InChI |

InChI=1S/C9H5Cl3N2/c1-4-9(12)14-8-3-6(11)5(10)2-7(8)13-4/h2-3H,1H3 |

InChI Key |

BGHYEKFIVMFWRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1): Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive analysis of 2,6,7-Trichloro-3-methylquinoxaline, a specific derivative with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. While data on this precise compound is limited, this document consolidates available information and leverages established chemical principles to present its physicochemical properties, critical safety and handling protocols, a robust and logical synthetic pathway, and an exploration of its potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities based on the quinoxaline core.

The Quinoxaline Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[3] This structural motif is of paramount interest in drug discovery, as its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5] The versatility of the quinoxaline ring system allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their therapeutic efficacy.

2,6,7-Trichloro-3-methylquinoxaline represents a key building block within this chemical class. The presence of three chlorine atoms significantly influences its reactivity and lipophilicity. The chlorine atom at the C2 position is particularly activated towards nucleophilic substitution, providing a reactive handle for the introduction of diverse functional groups. The additional chlorine atoms on the benzene ring (at C6 and C7) can modulate the electronic properties of the entire ring system and provide further points for modification or interaction with biological targets.

Physicochemical Properties and Safety Data

Accurate characterization is fundamental to the successful application of any chemical intermediate. The following data has been compiled from authoritative sources.

Physicochemical Data Summary

The key physical and chemical properties of 2,6,7-Trichloro-3-methylquinoxaline are summarized below.

| Property | Value | Source |

| CAS Number | 212771-50-1 | - |

| Molecular Formula | C₉H₅Cl₃N₂ | - |

| Molecular Weight | 247.51 g/mol | - |

| Melting Point | 152 - 154 °C | [6] |

| Appearance | Solid (predicted) | - |

| Solubility | Data not available; expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | - |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature).[6] | - |

Safety, Handling, and Hazard Information

2,6,7-Trichloro-3-methylquinoxaline is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[6] All operations should be conducted within a certified fume hood by trained personnel.

| Hazard Category | GHS Classification and Precautionary Statements | Source |

| GHS Pictograms | [6] | |

| Signal Word | Danger | [6] |

| Hazard Statements | H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

| Personal Protective Equipment (PPE) | Handle with gloves inspected prior to use. Wear safety glasses and a face shield. Use only in a well-ventilated area.[6] | - |

| Handling & Storage | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Keep container tightly closed and store in a cool, dry area.[6][7] | - |

| First Aid Measures | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]If Inhaled: Move person into fresh air.[6]On Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[6] | - |

Proposed Synthesis and Mechanistic Rationale

A common and efficient strategy for synthesizing 2-chloro-substituted quinoxalines involves the initial construction of a quinoxalin-2(1H)-one intermediate, followed by a chlorination step.[8][9] This two-step approach offers a reliable and scalable route to the target compound.

Synthetic Workflow Diagram

Experimental Protocol: Step 1 - Synthesis of 6,7-Dichloro-3-methylquinoxalin-2(1H)-one

This protocol is based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound or its equivalent.[1][8]

-

Rationale: This reaction forms the core quinoxaline ring system. The use of ethyl pyruvate provides the methyl group at C3 and the carbonyl group that tautomerizes to the hydroxyl group at C2, setting up the subsequent chlorination step.

-

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq).

-

Add a suitable solvent such as ethanol or glacial acetic acid.

-

Slowly add ethyl pyruvate (1.05 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crude solid with cold ethanol and then water to remove residual acid and starting materials.

-

Dry the product, 6,7-dichloro-3-methylquinoxalin-2(1H)-one, under vacuum. Further purification can be achieved by recrystallization if necessary.

-

Experimental Protocol: Step 2 - Chlorination to 2,6,7-Trichloro-3-methylquinoxaline

This procedure utilizes a standard chlorinating agent to convert the quinoxalinone to the target 2-chloroquinoxaline.[8]

-

Rationale: Phosphorus oxychloride (POCl₃) is a highly effective reagent for converting the hydroxyl group of the quinoxalinone (in its lactam-lactim tautomeric equilibrium) into a chlorine atom. This transformation is a key step for activating the C2 position for further functionalization.

-

Methodology:

-

Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Place the dried 6,7-dichloro-3-methylquinoxalin-2(1H)-one (1.0 eq) from the previous step into a dry round-bottom flask equipped with a reflux condenser.

-

Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A co-solvent such as toluene may be used if necessary.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenching step is highly exothermic.

-

The crude product will precipitate as a solid. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,6,7-Trichloro-3-methylquinoxaline. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Reactivity and Potential for Derivatization

The synthetic value of 2,6,7-Trichloro-3-methylquinoxaline lies in its potential for derivatization, primarily through nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine substituents makes this position highly electrophilic and susceptible to attack by nucleophiles.

This reactivity allows for the facile introduction of a wide array of chemical moieties, which is a cornerstone of modern medicinal chemistry for building libraries of compounds for biological screening.[10][11][12]

Key Derivatization Reactions

Potential Applications in Drug Discovery

-

Anticancer Agents: Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[1] Compounds bearing the quinoxaline scaffold have shown significant activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[13][14] The trichloro-substitution pattern of the title compound can be explored to optimize binding affinity and selectivity against various kinase targets.

-

Antimicrobial and Antiviral Agents: The quinoxaline core is found in several classes of antibiotics and has demonstrated broad-spectrum antibacterial and antifungal activity.[5][11] Furthermore, certain quinoxaline derivatives have been identified as potent inhibitors of viral replication, including activity against HIV-1 reverse transcriptase and Herpes Simplex Virus (HSV).[5] This compound serves as an excellent starting point for the synthesis of new antimicrobial and antiviral candidates.

-

Structure-Activity Relationship (SAR) Platform: As a versatile intermediate, 2,6,7-Trichloro-3-methylquinoxaline is an ideal platform for systematic SAR studies. By reacting it with diverse libraries of amines, alcohols, and thiols, researchers can rapidly generate a multitude of analogs to probe the chemical space around a biological target, leading to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Conclusion

2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1) is a valuable chemical intermediate with significant, albeit largely untapped, potential for the field of drug discovery. Its known physicochemical properties and a well-defined, logical synthetic route make it an accessible building block for research laboratories. The high reactivity of the C2-chloro substituent provides a gateway for extensive chemical modification, enabling its use in the development of novel therapeutics targeting a range of diseases, most notably cancer and infectious diseases. This guide provides the foundational knowledge required for scientists to handle, synthesize, and strategically employ this compound in their research endeavors.

References

- SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.

- Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.com.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- Detke, S. J., et al. (2025).

- Alanazi, M. M., et al. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PMC - NIH.

- PubChemLite. (n.d.). 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline.

- Various Authors. (n.d.). Synthesis of some new quinoxaline derivatives.

- Various Authors. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

- BenchChem Technical Support Team. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Benchchem.

- BenchChem Technical Support Team. (2025). Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Benchchem.

- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

- Various Authors. (n.d.).

- Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.

- BenchChem Technical Support Team. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide. Benchchem.

- Various Authors. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

- Various Authors. (2025). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.

- Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

- Raj, P., et al. (2024). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase. Future Journal of Pharmaceutical Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of trichloro-methylquinoxaline derivatives in organic solvents

An In-depth Technical Guide to the Solubility of Trichloro-methylquinoxaline Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry and materials science. The introduction of various substituents onto the quinoxaline scaffold allows for the fine-tuning of their physicochemical and biological properties. Among these, trichloro-methylquinoxaline derivatives are of particular interest due to the combined electronic and steric effects of the chloro and methyl groups. However, the successful application of these compounds in areas such as drug development is fundamentally dependent on a thorough understanding of their solubility in organic solvents. Solubility dictates the feasibility of synthesis, purification, formulation, and ultimately, bioavailability.

This technical guide provides a comprehensive framework for understanding and determining the solubility of trichloro-methylquinoxaline derivatives. It moves from the theoretical principles governing solubility to a detailed, practical protocol for its experimental determination. This document is designed to equip researchers with the necessary knowledge to predict, measure, and interpret the solubility of these complex molecules.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound in a solvent is a thermodynamic equilibrium process. The overall Gibbs free energy of dissolution (ΔG) dictates whether the process is spontaneous and to what extent it occurs.[1] This is governed by the interplay between the enthalpy of dissolution (ΔH) and the entropy of dissolution (ΔS), as described by the equation ΔG = ΔH – TΔS.[1]

For a solid to dissolve, two main energy barriers must be overcome:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

-

Solvent Cavity Formation: The energy required to create a space in the solvent for the solute molecule.

These energy inputs are offset by the Solvation Energy , which is released when the solute molecule forms favorable interactions with the solvent molecules.[2]

Caption: Thermodynamic cycle of dissolution.

Predicting the Solubility Profile of Trichloro-methylquinoxaline Derivatives

While precise quantitative data for specific trichloro-methylquinoxaline isomers are not widely published, a robust qualitative and semi-quantitative prediction can be made by analyzing the contributions of the quinoxaline core and its substituents.

The Quinoxaline Core

The quinoxaline ring system is an aromatic, bicyclic heterocycle. Its aromatic nature contributes to van der Waals interactions and potential π-π stacking. The presence of two nitrogen atoms introduces polarity and the ability to act as hydrogen bond acceptors.

Effect of Trichloro-Substitution

The introduction of three chlorine atoms onto the quinoxaline core has several profound effects:

-

Increased Molecular Weight and Size: This generally leads to a decrease in solubility.

-

Increased Lipophilicity: Halogenation significantly increases the nonpolar character of a molecule.[3] This suggests that trichloro-methylquinoxalines will favor less polar organic solvents over highly polar ones like water. Generally, as the number of chlorine atoms on a compound increases, its solubility in water decreases.[4]

-

Polarity: The C-Cl bonds are polar. The overall molecular dipole moment will depend on the specific substitution pattern of the three chlorine atoms. A more symmetrical substitution may lead to a lower molecular dipole moment, potentially decreasing solubility in polar solvents.

-

Crystal Packing: Chlorine atoms can participate in halogen bonding, which can significantly increase the crystal lattice energy, thereby reducing solubility.[5]

Effect of the Methyl Group

The methyl group's influence is multifaceted:

-

Increased Lipophilicity: As a small alkyl group, it contributes to the nonpolar character of the molecule.

-

Disruption of Crystal Packing: The methyl group can introduce steric hindrance that disrupts the efficient packing of molecules in the crystal lattice.[6][7] This reduction in lattice energy can sometimes lead to an increase in solubility, counteracting the effect of its added hydrophobicity.[8][9] The solubility of methyl halides in aromatic solvents increases with the number of methyl groups in the solvent.[10][11]

Expected Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and the substituent effects discussed, the following solubility profile can be anticipated for trichloro-methylquinoxaline derivatives:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The molecule possesses significant polarity from the nitrogen atoms and C-Cl bonds, limiting its solubility in purely nonpolar solvents. Solubility in toluene may be enhanced due to potential π-π interactions. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | This class of solvents is expected to be most effective. They can interact with the polar regions of the molecule without the high energy cost of disrupting a strong hydrogen-bonding network. The halogenated nature of the solute suggests good compatibility with chlorinated solvents.[12] DMF and DMSO are powerful, highly polar solvents that are often effective for dissolving a wide range of organic compounds.[7] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents can act as hydrogen bond donors to the quinoxaline nitrogens, the overall molecule is large and lipophilic. The energy required to disrupt the solvent's hydrogen-bonding network may not be fully compensated by solute-solvent interactions. Solubility is likely to be lower than in polar aprotic solvents. |

| Aqueous | Water, Buffered Solutions | Very Low / Insoluble | The high lipophilicity conferred by the three chlorine atoms and the aromatic system makes these compounds poorly soluble in water. |

Quantitative Structure-Property Relationship (QSPR) Modeling

In the absence of extensive experimental data, QSPR offers a powerful computational alternative for estimating solubility.[5][13] QSPR models use statistical methods to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties.[14]

Caption: A generalized workflow for QSPR model development.

For trichloro-methylquinoxaline derivatives, a QSPR model would be developed using a training set of structurally similar compounds with known solubilities.[15][16] The model could then be used to predict the solubility of new, untested derivatives, guiding solvent selection and experimental design.

Experimental Protocol for Equilibrium Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[4][17][18] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After this period, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectrophotometry.

Materials and Equipment

-

Trichloro-methylquinoxaline derivative (high purity)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Autosampler vials (for HPLC) or cuvettes (for UV-Vis)

Step-by-Step Methodology

Caption: Experimental workflow for the shake-flask solubility method.

-

Preparation of Saturated Solution:

-

Add an excess amount of the trichloro-methylquinoxaline derivative to a glass vial. A visual excess of solid should remain to ensure saturation is achieved.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. For poorly soluble crystalline compounds, 24 to 48 hours is typically recommended.[18][19] Longer times may be necessary for some systems.[19]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

-

Quantification (HPLC Method Recommended):

-

Calibration Curve: Prepare a series of standard solutions of the trichloro-methylquinoxaline derivative of known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.[20]

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value represents the equilibrium solubility.

-

Data Presentation

Experimental results should be recorded systematically. The following table provides a template for organizing the data.

| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| Dichloromethane | 25 | |||||

| Tetrahydrofuran | 25 | |||||

| Acetone | 25 | |||||

| Acetonitrile | 25 | |||||

| Ethyl Acetate | 25 | |||||

| Methanol | 25 | |||||

| Ethanol | 25 | |||||

| Toluene | 25 |

Conclusion

The solubility of trichloro-methylquinoxaline derivatives in organic solvents is a critical parameter governed by a complex interplay of the quinoxaline core's properties and the significant influence of the chloro and methyl substituents. While a definitive, universal solubility value cannot be stated without experimental data for each specific isomer, a strong predictive framework can be established. These compounds are expected to exhibit poor aqueous solubility and preferential solubility in polar aprotic solvents, particularly chlorinated ones like dichloromethane. For researchers and drug development professionals, the lack of published data necessitates a rigorous, in-house experimental determination. The detailed shake-flask protocol provided in this guide, coupled with HPLC-based quantification, represents a robust and reliable methodology for generating the high-quality solubility data required to advance research and development efforts involving this important class of molecules.

References

- The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Royal Society of Chemistry.

- The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. (n.d.).

- Guseva, A. N., & Parnov, Y. I. (n.d.). The Solubility of Several Aromatic Hydrocarbons in Water.

- Avdeef, A., & Tsinman, K. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Journal of Pharmaceutical Sciences, 104(7).

- Good laboratory practice of equilibrium solubility measurement. (2025, August 5).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.

- ADME Solubility Assay. (n.d.). BioDuro.

- The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging. (2021, January 12).

- Fonseca, I. M. A., Almeida, J. P. B., & Fachada, H. C. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents.

- UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. (2021, October 11). Pharma Excipients.

- Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.).

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. (2019, September 19).

- Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7).

- Solubility. (n.d.). In Wikipedia.

- Halogenated Compounds. (n.d.). Santa Cruz Biotechnology.

- Development of QSPR Strategy for the Solubility Prediction. (n.d.).

- Solubility of methyl halides in aromatic solvents (open symbols...). (n.d.).

- The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. (n.d.). Iranian Journal of Chemical Engineering (IJChE).

- QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (2009, June 3). MDPI.

- Aqueous Solubility Testing with the MultiScreen® – PCF Filter Pl

- New QSPR study for the prediction of aqueous solubility of drug-like compounds. (2008, September 1).

- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10).

- Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.

- Perspective on halogenated organic compounds. (2023, November 2).

- Transformation of Cyclic Amides and Uracil-Derived Nitrogen Heterocycles During Chlorination. (2025, August 10).

- Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (n.d.).

- Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (2025, November 11). MDPI.

- Organic halides. (n.d.).

- Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility test for Organic Compounds. (2024, September 24).

- Solubility of Organic Compounds. (2023, August 31).

- Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. (n.d.).

- Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. (n.d.).

- N-Chlorination rate of five-membered heterocyclic nitrogen compounds. (n.d.). Sílice (CSIC).

- Chlorin

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. ijche.com [ijche.com]

- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Halogenated Compounds | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. pharmaguru.co [pharmaguru.co]

2,6,7-Trichloro-3-methylquinoxaline molecular weight and formula

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Core Identity

2,6,7-Trichloro-3-methylquinoxaline is a highly functionalized nitrogen-containing heterocycle serving as a critical intermediate in the synthesis of bioactive compounds, particularly G-quadruplex (G4) DNA ligands and potential anticancer agents.[1] Its structure features a quinoxaline core substituted with three chlorine atoms and a methyl group, creating a distinct electrophilic profile that enables regioselective nucleophilic aromatic substitution (SNAr).

This guide provides a rigorous technical analysis of its molecular properties, a validated 2-step synthetic protocol, and its application as a scaffold in drug discovery.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value |

| CAS Number | 212771-50-1 |

| IUPAC Name | 2,6,7-Trichloro-3-methylquinoxaline |

| Molecular Formula | C₉H₅Cl₃N₂ |

| Molecular Weight | 247.51 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Low solubility in water |

| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive at C-2 position) |

Structural Analysis & Reactivity

The molecule consists of a benzene ring fused to a pyrazine ring. The numbering system and substitution pattern are critical for understanding its reactivity:

-

Positions 6 & 7 (Benzene ring): Occupied by chlorine atoms.[2] These are relatively stable and deactivate the ring, increasing the electrophilicity of the pyrazine ring.

-

Position 3 (Pyrazine ring): Occupied by a methyl group (-CH₃).[3] This group provides steric bulk and weak electron-donating effects.

-

Position 2 (Pyrazine ring): Occupied by a chlorine atom.[4] This is the "warhead" of the molecule. The C-Cl bond at position 2 is highly activated towards nucleophilic attack due to the adjacent nitrogen (N1) and the electron-withdrawing nature of the pyrazine ring.

Reactivity Hierarchy

In synthetic applications, the chlorine at Position 2 is significantly more labile than those at positions 6 and 7. This allows researchers to selectively displace the C2-Cl with amines, thiols, or alkoxides while leaving the benzenoid chlorines intact for later modification or lipophilicity enhancement.

Validated Synthetic Protocol

The synthesis of 2,6,7-Trichloro-3-methylquinoxaline is a robust two-step process starting from commercially available 4,5-dichloro-1,2-phenylenediamine.[1] This protocol ensures high regioselectivity and yield.

Reaction Scheme Visualization

Caption: Two-step synthetic pathway transforming the diamine precursor into the trichlorinated quinoxaline scaffold via a quinoxalinone intermediate.

Detailed Methodology

Step 1: Synthesis of 6,7-Dichloro-3-methylquinoxalin-2(1H)-one

This step involves the condensation of the diamine with a 2-oxo acid (pyruvate).

-

Reagents: 4,5-Dichloro-1,2-phenylenediamine (1.0 eq), Sodium Pyruvate (1.2 eq), 2N HCl (Solvent/Catalyst).

-

Procedure:

-

Dissolve 4,5-dichloro-1,2-phenylenediamine in 2N HCl.

-

Add sodium pyruvate solution dropwise at room temperature.

-

Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The product typically precipitates as the reaction progresses.

-

Cool to room temperature.[3] Filter the solid precipitate.[4]

-

Wash with water and cold ethanol to remove unreacted diamine.

-

Yield Expectation: 80–95%.

-

Mechanism: Acid-catalyzed condensation of the amino groups with the ketone and carboxylic acid functionalities of pyruvate, followed by cyclization.

-

Step 2: Deoxychlorination to 2,6,7-Trichloro-3-methylquinoxaline

This step converts the lactam (cyclic amide) into the chloro-imidate functionality using phosphoryl chloride.[1]

-

Reagents: 6,7-Dichloro-3-methylquinoxalin-2(1H)-one (Intermediate from Step 1), Phosphoryl chloride (POCl₃) (Excess, acts as solvent/reagent).

-

Procedure:

-

Place the dried intermediate in a round-bottom flask (RBF).

-

Add POCl₃ (approx. 10 mL per gram of starting material).[3][4]

-

Critical Step: Stir at 110°C overnight (or until TLC indicates consumption of starting material).

-

Cool the reaction mixture to ambient temperature.

-

Quenching (Hazardous): Slowly pour the reaction mixture onto crushed ice/saturated NaHCO₃ solution to neutralize excess POCl₃. Caution: Exothermic reaction.

-

Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Eluent: EtOAc/Hexane gradient) if necessary, though the crude is often sufficiently pure.

-

Yield Expectation: 45–75%.

-

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Two distinct singlets (or tightly coupled doublets depending on resolution) corresponding to protons at positions 5 and 8. Expected shifts: δ ~8.0–8.2 ppm.

-

Aliphatic Region: A strong singlet integrating to 3H for the methyl group at position 3. Expected shift: δ ~2.8–2.9 ppm.

-

-

Mass Spectrometry (ESI/APCI):

-

Parent Ion: [M+H]⁺ peak at m/z 247/249/251.

-

Isotope Pattern: The presence of three chlorine atoms will generate a distinct isotopic cluster (M, M+2, M+4, M+6) with relative intensities characteristic of Cl₃ (approx. 100:96:30:3).

-

Applications in Drug Discovery[10][11]

The 2,6,7-trichloro-3-methylquinoxaline scaffold is primarily utilized in the development of G-Quadruplex (G4) DNA Ligands .[1]

Mechanism of Action

G-quadruplexes are non-canonical nucleic acid structures formed in guanine-rich regions of DNA, often found in the promoters of oncogenes (e.g., c-MYC, c-KIT). Stabilizing these structures can inhibit the transcription of these oncogenes.

-

Scaffold Utility: The planar quinoxaline core intercalates or stacks upon the G-tetrads of the G4 structure.

-

Substitution Logic:

-

The methyl group (Pos 3) and chlorine atoms (Pos 6,7) modulate the electron density and lipophilicity, enhancing cellular uptake and binding affinity via dispersion interactions.

-

The chlorine at Pos 2 is displaced by cationic side chains (e.g., amines, guanidines) to create electrostatic interactions with the negatively charged phosphate backbone of DNA.

-

Derivatization Workflow

Researchers typically perform an SNAr reaction on the 2,6,7-trichloro scaffold with a diamine (e.g., 3-(dimethylamino)propylamine) to generate the final bioactive ligand.

Safety & Handling Protocols

-

POCl₃ Hazard: Phosphoryl chloride is highly corrosive and reacts violently with water. All manipulations in Step 2 must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

-

Quinoxaline Toxicity: Many halogenated quinoxalines are potential irritants and genotoxins. Handle the final product as a hazardous substance.

-

Waste Disposal: Aqueous waste from the POCl₃ quench contains phosphoric and hydrochloric acid; neutralize before disposal. Halogenated organic waste must be segregated.

References

-

Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Source: Journal of Medicinal Chemistry (ACS Publications) Context:[2] Details the synthesis of 2,6,7-trichloro-3-methylquinoxaline (Compound 22c) and its subsequent derivatization into G4 ligands. URL:[Link]

-

2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1) Entry. Source: PubChem / BLD Pharm Product Data Context: Verification of CAS number, molecular weight, and commercial availability. URL:[Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: American Journal of Organic Chemistry Context: General review of quinoxaline synthesis via o-phenylenediamine condensation and chlorination strategies. URL:[Link]

Sources

Quinoxaline Scaffolds: Synthetic Architectures and Medicinal Utility

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, the quinoxaline nucleus (benzopyrazine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its planar, nitrogen-rich heterocycle, the quinoxaline core offers exceptional capacity for

This guide synthesizes recent advancements (2024–2026) in quinoxaline research, transitioning from green synthetic methodologies to high-affinity pharmacophore design. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights to accelerate lead optimization.

Structural Basis and Synthetic Architectures[1]

The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1][2][3] Its chemical versatility arises from the ability to independently functionalize the pyrazine ring (positions 2 and 3) for target specificity and the benzene ring (positions 5, 6, 7, 8) for pharmacokinetic tuning.

Synthetic Methodologies

While the classic Hinsberg reaction remains foundational, modern drug discovery demands eco-friendly, high-atom-economy protocols. Below, we contrast the traditional approach with a validated green chemistry protocol.

Protocol A: Classic Condensation (The Hinsberg Method)

Use Case: Robust synthesis for non-sensitive substrates.

-

Reagents: o-Phenylenediamine (1.0 equiv), 1,2-Dicarbonyl compound (e.g., Benzil, 1.0 equiv), Ethanol or Acetic Acid.[2]

-

Procedure:

-

Dissolve o-phenylenediamine (10 mmol) in ethanol (20 mL).

-

Add Benzil (10 mmol) to the solution.

-

Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature. The precipitate forms.

-

Filter and recrystallize from ethanol.

-

-

Limitations: Requires volatile organic solvents (VOCs), lower atom economy, often requires acid catalysis.

Protocol B: Green Synthesis (Iodine-Catalyzed in Water)

Use Case: Sustainable, scalable synthesis with sensitive functional groups. Validated by recent 2024 reviews for high yields and mild conditions.

-

Reagents: o-Phenylenediamine (1.0 equiv), 1,2-Diketone (1.0 equiv), Iodine (

, 5 mol%), Water ( -

Procedure:

-

Setup: In a round-bottom flask, suspend o-phenylenediamine (10 mmol) and the 1,2-diketone (10 mmol) in water (15 mL).

-

Catalysis: Add molecular iodine (0.5 mmol, 5 mol%).

-

Reaction: Stir at room temperature for 10–30 minutes. The product typically precipitates out as a solid.

-

Workup: Filter the solid. Wash with dilute Sodium Thiosulfate (

) solution to remove residual iodine, then wash with water. -

Purification: Recrystallize from hot ethanol/water if necessary.

-

-

Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl carbons of the diketone, facilitating nucleophilic attack by the diamine.

Visualization: Synthetic Pathways

Caption: Comparison of Classic (Hinsberg) vs. Green (Iodine-catalyzed) synthetic routes for quinoxaline scaffolds.

Pharmacological Versatility & SAR

The quinoxaline scaffold acts as a bioisostere for quinoline, naphthalene, and pteridine rings.[4] Its planar nature allows it to mimic the adenine ring of ATP, making it a potent scaffold for kinase inhibitors.

Structure-Activity Relationship (SAR) Map

Effective drug design requires precise functionalization.

-

Positions 2 & 3 (Pyrazine Ring): Critical for target binding. Substituents here often interact with the hinge region of kinases.

-

Insight: Electron-donating groups (EDGs) like methoxy or amino groups often enhance binding affinity.

-

Warning: Bulky groups here can cause steric clash unless the target pocket (e.g., gatekeeper residue) allows it.

-

-

Positions 6 & 7 (Benzene Ring): Essential for electronic tuning and solubility.

-

Insight: Electron-withdrawing groups (EWGs) like

or -

Insight: Solubilizing groups (e.g., piperazine, morpholine) are frequently attached here to improve ADME properties.

-

Caption: SAR Map highlighting critical functionalization zones on the Quinoxaline nucleus.

Mechanistic Pathways & Therapeutic Applications[1][3][6]

Oncology: Kinase Inhibition

Quinoxalines are potent ATP-competitive inhibitors.[2][5] They function by occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs).

-

Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, c-Met, and JAK2.[5]

-

Mechanism: The nitrogen atoms (

) in the pyrazine ring often serve as hydrogen bond acceptors for the kinase hinge region residues (e.g., Met793 in EGFR).

Key Compound Data:

| Compound | Primary Target | IC50 / Activity | Clinical Status |

|---|

| XK469 | Topoisomerase II

Visualization: Kinase Inhibition Mechanism[7]

Caption: Mechanism of Action: Quinoxaline derivatives competitively displace ATP, blocking downstream oncogenic signaling.[2][5]

Infectious Diseases

Recent 2024-2025 studies have highlighted quinoxalines as inhibitors of the SARS-CoV-2 Main Protease (

-

Mechanism: Covalent or non-covalent binding to the catalytic dyad (Cys145-His41) of the viral protease.

-

Antibacterial: Quinoxaline-1,4-di-N-oxides are well-known for generating free radicals that damage bacterial DNA, effective against MDR (Multi-Drug Resistant) strains.

Future Outlook: PROTACs and Hybrids

The future of quinoxaline research lies in Proteolysis Targeting Chimeras (PROTACs) .

-

Concept: Conjugating a quinoxaline kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Thalidomide) via a linker.

-

Result: Instead of just inhibiting the protein, the chimera induces ubiquitination and proteasomal degradation of the target (e.g., EGFR), overcoming resistance mechanisms arising from point mutations.

References

-

Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal of Innovative Research in Technology (IJIRT). (2024).[4][7][8][9] Link

-

Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. ResearchGate / BenchChem. (2025).[2][5][7][10] Link

-

Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry / NIH. (2020).[1][11][12] Link

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute. (2024).[4][7][8][9] Link

-

A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469. European Journal of Cancer / PubMed.[13] (2008).[13] Link

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. (2024).[4][7][8][9] Link

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI / Molecules. (2023).[3][8] Link

-

Green synthesis of quinoxaline derivatives. ResearchGate. (2024).[4][7][8][9] Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mtieat.org [mtieat.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 10. arabjchem.org [arabjchem.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Characterization of 6,7-dichloro-3-methylquinoxalin-2(1H)-one via Condensation of 4,5-dichloro-1,2-phenylenediamine with Pyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 6,7-dichloro-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through a robust and efficient acid-catalyzed condensation reaction between 4,5-dichloro-1,2-phenylenediamine and pyruvic acid. This document details the underlying reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and a discussion of the potential applications of this class of compounds in drug discovery and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The quinoxalin-2(1H)-one scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3] The synthesis of these compounds is typically achieved through the condensation of an o-phenylenediamine with an α-keto acid, a reliable and versatile method for generating molecular diversity.[4] This application note provides a detailed procedure for the synthesis of 6,7-dichloro-3-methylquinoxalin-2(1H)-one, a valuable building block for the development of novel therapeutic agents.

Reaction Mechanism and Rationale

The formation of 6,7-dichloro-3-methylquinoxalin-2(1H)-one proceeds via an acid-catalyzed condensation-cyclization reaction. The mechanism can be rationalized as follows:

-

Protonation of the Keto Carbonyl: In the presence of an acid catalyst (e.g., hydrochloric acid), the carbonyl oxygen of the ketone group in pyruvic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of 4,5-dichloro-1,2-phenylenediamine acts as a nucleophile and attacks the activated keto carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration and Imine Formation: The tetrahedral intermediate undergoes dehydration to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the carbonyl carbon of the carboxylic acid moiety in an intramolecular fashion.

-

Final Dehydration: A final dehydration step from the cyclic intermediate leads to the formation of the stable, aromatic quinoxalin-2(1H)-one ring system.

The use of an acidic medium is crucial for this reaction as it activates the pyruvic acid for nucleophilic attack and facilitates the dehydration steps.[5]

Reaction Workflow Diagram

Caption: Synthetic workflow for 6,7-dichloro-3-methylquinoxalin-2(1H)-one.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of quinoxalinone derivatives.[5][6]

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4,5-dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | 5348-42-5 |

| Pyruvic acid | C₃H₄O₃ | 88.06 | 127-17-3 |

| Hydrochloric acid (4 M) | HCl | 36.46 | 7647-01-0 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Distilled water | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.77 g (10 mmol) of 4,5-dichloro-1,2-phenylenediamine in 30 mL of ethanol. To this solution, add 0.88 g (10 mmol) of pyruvic acid.

-

Acidification: Slowly add 20 mL of 4 M hydrochloric acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (3 x 20 mL) to remove any residual acid and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 6,7-dichloro-3-methylquinoxalin-2(1H)-one.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Aromatic protons will appear as singlets in the downfield region (δ 7.0-8.0 ppm). A singlet corresponding to the methyl group (C3-CH₃) will be observed in the upfield region (δ 2.0-3.0 ppm). The N-H proton will appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm).[7] |

| ¹³C NMR (in DMSO-d₆) | The spectrum will show signals for the carbonyl carbon (C2) in the range of δ 150-160 ppm. Aromatic carbons will resonate in the region of δ 110-140 ppm. The methyl carbon will appear at a characteristic upfield shift (δ 15-25 ppm).[7] |

| FT-IR (KBr pellet) | A characteristic C=O stretching vibration for the amide carbonyl will be observed around 1650-1680 cm⁻¹. N-H stretching vibrations will be present in the region of 3100-3300 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be seen around 2900-3100 cm⁻¹. C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₉H₆Cl₂N₂O). The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4) should be observed. |

Applications and Future Directions

The 6,7-dichloro-3-methylquinoxalin-2(1H)-one synthesized through this protocol is a valuable scaffold for further chemical modifications. The presence of the reactive N-H group and the aromatic ring allows for a variety of derivatization reactions to generate a library of novel compounds for biological screening.

Quinoxalinone derivatives have been reported to possess a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The quinoxaline core is a key component in several antimicrobial agents.[1][8]

-

Anticancer Activity: Many quinoxalinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

-

Neuroprotective Effects: Certain quinoxaline derivatives act as antagonists at the NMDA receptor, suggesting their potential in treating neurodegenerative diseases.[5]

The synthesized compound can serve as a starting material for the development of new drugs targeting these and other therapeutic areas. Furthermore, the unique photophysical properties of some quinoxaline derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[2]

Signaling Pathway Diagram

Caption: Competitive antagonism of a quinoxalinone derivative at the NMDA receptor.[5]

References

- Ammar, Y. A., et al. (2018). Thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 157, 664-672.

- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.

- Kapoor, R., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030.

- Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866-14882.

- El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3144.

- Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14, 35386-35390.

- Zhang, J., et al. (2012). 6,7-Dichloro-3-(2,4-dichloro-benz-yl)-quinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2481.

- Abdelmajeed, M. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1237, 130386.

-

Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Available at: [Link]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Nucleophilic Substitution Reactions at the C-2 Position of 2,3,7-Trichloroquinoxaline

An in-depth guide to the regioselective functionalization of 2,3,7-trichloroquinoxaline, a pivotal scaffold in contemporary chemical and pharmaceutical research.

Foreword: The Quinoxaline Core in Modern Chemistry

Quinoxaline derivatives represent a class of nitrogen-containing heterocycles of paramount importance in medicinal chemistry and materials science.[1] The quinoxaline scaffold is a structural component in numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] Furthermore, their inherent fluorescent properties make them valuable in the development of organic light-emitting diodes (OLEDs) and sensitive chemical probes.[1][3]

2,3,7-Trichloroquinoxaline stands out as a highly versatile building block. The electron-withdrawing nature of the pyrazine ring, combined with the presence of three chlorine atoms, activates the molecule for nucleophilic aromatic substitution (SNAr), providing a robust platform for constructing diverse molecular architectures.[4][5] This guide focuses on the principles and protocols for the selective substitution at the C-2 position, offering researchers a comprehensive resource for synthesizing novel functionalized quinoxaline derivatives.

The Underlying Chemistry: Mechanism and Regioselectivity

The functionalization of 2,3,7-trichloroquinoxaline is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is not a direct displacement but a two-step addition-elimination sequence.

Pillar of Reactivity: The carbon atoms at the C-2 and C-3 positions are significantly electron-deficient. This is a direct consequence of the inductive effect of the two electronegative nitrogen atoms in the pyrazine ring, which makes these carbons highly electrophilic and susceptible to attack by nucleophiles.[5][6]

The SNAr Mechanism involves:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient C-2 (or C-3) carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction.

-

Chloride Elimination: The aromatic system is restored through the expulsion of a chloride ion (Cl⁻), a good leaving group. This step is rapid and drives the reaction toward the substituted product.[5]

The Question of Regioselectivity: While C-2 and C-3 are electronically similar, the first substitution deactivates the ring towards a second attack. Attaching an electron-donating nucleophile (like an amine) at C-2 makes the C-3 position less electrophilic. Consequently, the second substitution at C-3 often requires more forcing conditions, such as higher temperatures or the use of a pressure vessel.[6] This sequential reactivity is a cornerstone of synthesizing asymmetrically disubstituted quinoxalines.

Application Protocols: A Guide to Synthesis

The versatility of 2,3,7-trichloroquinoxaline allows for reactions with a wide range of nucleophiles. The following protocols are designed to be self-validating, incorporating in-process monitoring and concluding with rigorous characterization to ensure product identity and purity.

C-N Bond Formation: Reaction with Amines (N-Nucleophiles)

The introduction of nitrogen-based substituents is fundamental in drug design, as the resulting amino-quinoxalines are key pharmacophores in many biologically active molecules.

Protocol 3.1.1: Synthesis of 2-Anilino-3,7-dichloroquinoxaline

-

Materials & Reagents:

-

2,3,7-Trichloroquinoxaline

-

Aniline

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate, Hexanes (for TLC mobile phase)

-

Ice-water bath

-

-

Procedural Steps:

-

In a round-bottom flask, dissolve 2,3,7-trichloroquinoxaline (1.0 mmol) in ethanol (15 mL).

-

Add aniline (1.1 mmol, 1.1 equivalents).

-

Add triethylamine (1.5 mmol, 1.5 equivalents) to act as a non-nucleophilic base to scavenge the HCl byproduct. The use of a base is critical to prevent protonation of the amine nucleophile, which would render it unreactive.

-

Heat the mixture to reflux (approx. 80 °C) and stir.

-

Self-Validation (In-Process): Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-water (50 mL) to precipitate the solid product.

-

Collect the precipitate by vacuum filtration, washing with cold water to remove any salts.

-

Dry the product under vacuum to yield the 2-(anilino)-3,7-dichloroquinoxaline.

-

Self-Validation (Final): Purify further by recrystallization from ethanol. Characterize the final product by obtaining its melting point and running spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[7][8]

-

Table 1: Representative Conditions for N-Nucleophile Substitution

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) |

| Aniline | Et₃N | Ethanol | Reflux (78) | 4-8 | 85-95 |

| Piperidine | K₂CO₃ | DMF | 25-50 | 2-6 | 90-98 |

| Morpholine | Et₃N | Acetonitrile | Reflux (82) | 3-7 | 88-96 |

| Benzylamine | K₂CO₃ | DMF | 60 | 4-8 | 80-90 |

C-S Bond Formation: Reaction with Thiols (S-Nucleophiles)

Thioether-substituted quinoxalines are explored for their antimicrobial activities and serve as intermediates for more complex heterocyclic systems.[7] Thiols are potent nucleophiles and typically react under mild conditions.[9][10]

Protocol 3.2.1: Synthesis of 2-(Phenylthio)-3,7-dichloroquinoxaline

-

Materials & Reagents:

-

2,3,7-Trichloroquinoxaline

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

TLC analysis equipment

-

Dichloromethane (DCM) for extraction

-

-

Procedural Steps:

-

Dissolve 2,3,7-trichloroquinoxaline (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

-

Add potassium carbonate (1.5 mmol, 1.5 equivalents). K₂CO₃ is a suitable base for deprotonating the thiol without causing hydrolysis of the substrate.

-

Add thiophenol (1.1 mmol, 1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature.

-

Self-Validation (In-Process): Monitor the reaction by TLC. These reactions are often complete within 2-6 hours.

-

Once complete, pour the reaction mixture into ice-water (50 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Self-Validation (Final): Purify the product via column chromatography on silica gel or recrystallization. Confirm the structure and purity with spectroscopic methods as described in Protocol 3.1.1.[7][8]

-

C-O Bond Formation: Reaction with Alcohols/Phenols (O-Nucleophiles)

Alcohols are weaker nucleophiles than amines or thiols.[11][12] Therefore, their reaction requires conversion to the more potent alkoxide or phenoxide form using a strong, non-nucleophilic base like sodium hydride (NaH).

Protocol 3.3.1: Synthesis of 2-Phenoxy-3,7-dichloroquinoxaline

-

Materials & Reagents:

-

2,3,7-Trichloroquinoxaline

-

Phenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC analysis equipment

-

-

Procedural Steps:

-

Caution: NaH reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

-

In a flask under nitrogen, suspend NaH (1.5 mmol, 1.5 equivalents) in dry DMF (5 mL).

-

Cool the suspension to 0 °C. Add a solution of phenol (1.2 mmol, 1.2 equivalents) in dry DMF (5 mL) dropwise. Hydrogen gas will evolve. Stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add a solution of 2,3,7-trichloroquinoxaline (1.0 mmol) in dry DMF (5 mL) to the phenoxide mixture.

-

Heat the reaction to 60-80 °C and stir for 6-12 hours. The higher temperature is necessary due to the lower reactivity compared to N- and S-nucleophiles.

-

Self-Validation (In-Process): Monitor the reaction progress by TLC.

-

After completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of ice-water to destroy any unreacted NaH.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Self-Validation (Final): Purify the product by column chromatography or recrystallization and characterize fully via spectroscopy.[8]

-

General Experimental and Validation Workflow

A successful synthesis relies on a systematic workflow that integrates reaction execution with continuous validation. This ensures the reliability and reproducibility of the obtained results.

References

- da Silva, J., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

- Mphahlele, M. J., et al. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH.

- Omar, A. Z., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.

- Various Authors. (n.d.). Chemistry of 2,3-Dichloroquinoxalines.

- BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Benchchem.

- Wang, L., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. PubMed.

- Al-Ostath, A., et al. (2022).

- Gaballa, A. S. (2025). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe.

- Kumar, A., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.

- Ebeid, M. Y., et al. (n.d.). Synthesis of New 2-Derivatives of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)Quinoxaline. PJSIR Biological Sciences.

- OpenStax. (2023). 17.6 Reactions of Alcohols. Organic Chemistry | OpenStax.

- Yuan, L., et al. (n.d.). Thiol Reactive Probes and Chemosensors. PMC - NIH.

- BenchChem. (2025). Protocol for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-2-carbonitrile. Benchchem.

- Kumar, N., et al. (2024).

- Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.

- Jancura, D., et al. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC.

- BenchChem. (2025). Mechanism of Nucleophilic Substitution on Dichloro-s-triazines. Benchchem.

- Student, A. (2023).

- Vo, D.-V., et al. (2006).

- KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols. Organic Chemistry II.

- Perjési, P., et al. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. MDPI.

- Silva, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI.

- Various Authors. (n.d.). Synthesis of some new quinoxaline derivatives.

- Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Taylor & Francis.

- Heravi, M. M., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- Denton, J. R., et al. (n.d.). Stereospecific Coupling of Alcohols and Carbanion Nucleophiles through a Circular P(V)

- Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps.

- Shaik, A. B., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.

- Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.

- Montgomery, J. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC - NIH.

- Asina, M. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

- Al-Suhaimi, K. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

- Yang, J. W., et al. (2011).

- Gholami, M., et al. (2025). Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7. PMC.

- Shaw, W. V., & Leslie, A. G. (n.d.). Elimination of a reactive thiol group from the active site of chloramphenicol acetyltransferase. Biochemical Journal.

- Haiba, M. E. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.

- Ranga, V., et al. (n.d.).

- MSU Chemistry. (n.d.). Alcohol Reactivity. MSU Chemistry.

- ksu.edu.sa. (n.d.). Nucleophilic Substitution Reactions. ksu.edu.sa.

Sources

- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]

- 12. Alcohol Reactivity [www2.chemistry.msu.edu]

Application Note: Using 2,6,7-Trichloro-3-methylquinoxaline as a Scaffold for VEGFR-2 Inhibitors

[1]

Executive Summary

This technical guide details the strategic utilization of 2,6,7-Trichloro-3-methylquinoxaline as a privileged scaffold for the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[1] VEGFR-2 is a primary driver of tumor angiogenesis.[1][2][3] Quinoxaline derivatives have emerged as potent Type I and Type II kinase inhibitors due to their ability to mimic the adenine moiety of ATP within the kinase hinge region.

This document provides a validated workflow for:

-

Chemical Derivatization: Selective nucleophilic aromatic substitution (SNAr) at the C2 position.

-

Biochemical Validation: Enzymatic inhibition assays using recombinant VEGFR-2.

-

Cellular Profiling: Anti-proliferative assessment in Human Umbilical Vein Endothelial Cells (HUVECs).

Scientific Rationale & Scaffold Architecture

Why 2,6,7-Trichloro-3-methylquinoxaline?

The efficacy of this scaffold lies in its specific substitution pattern, which addresses the three critical binding domains of the VEGFR-2 ATP-binding pocket:

-

C2-Chloro "Warhead" (Reactivity): The chlorine at position 2 is highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the pyrazine ring.[1] This allows for the facile attachment of "hinge-binding" motifs (e.g., amines, hydrazines).

-

C6, C7-Dichloro "Anchors" (Hydrophobicity): The chlorine atoms at positions 6 and 7 increase the lipophilicity (logP) of the core, facilitating interactions with the hydrophobic back-pocket (Gatekeeper region) of the kinase. This mimics the substitution patterns seen in successful inhibitors like Sorafenib or Sunitinib.

-

C3-Methyl "Handle" (Steric/Electronic): The methyl group provides steric bulk that can orient the molecule within the active site or serve as a site for further oxidation (to aldehydes/acids) to access the solvent-exposed front pocket.[1]

Mechanism of Action

Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors .[1] By occupying the ATP-binding cleft, they prevent the autophosphorylation of tyrosine residues (e.g., Tyr1175), thereby blocking the downstream RAS-RAF-MEK-ERK signaling cascade responsible for endothelial proliferation.[1]

Chemical Synthesis Protocol

Objective: To synthesize a library of C2-substituted quinoxaline derivatives. Scope: This protocol describes the substitution of the C2-chloro group with a primary amine (pharmacophore), a critical first step in inhibitor design.

Materials

-

Scaffold: 2,6,7-Trichloro-3-methylquinoxaline (Purity >97%)[1]

-

Nucleophile: 4-amino-N-methylbenzamide (Example "Tail" moiety) or Piperazine[1]

-

Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (ACN)

-

Base: Triethylamine (TEA) or

-

Monitoring: TLC Silica gel

plates

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol of 2,6,7-Trichloro-3-methylquinoxaline in 10 mL of anhydrous ethanol in a round-bottom flask.

-

Activation: Add 1.2 mmol of the chosen amine nucleophile (e.g., a piperazine derivative or aniline analog).

-

Catalysis: Add 2.0 mmol of Triethylamine (TEA) to scavenge the HCl byproduct.

-